molecular formula C16H10N2O7 B12620576 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one CAS No. 921942-57-6

2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one

Cat. No.: B12620576
CAS No.: 921942-57-6
M. Wt: 342.26 g/mol
InChI Key: NWLFZYOMMBCZAA-UHFFFAOYSA-N
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Description

2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one is an organic compound that belongs to the class of flavonoids It is characterized by the presence of a benzopyran ring system substituted with a 3,5-dinitrophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one typically involves the following steps:

    Nitration of Phenol: The starting material, phenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 3,5-dinitrophenol.

    Methoxylation: The 3,5-dinitrophenol is then subjected to methoxylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate to introduce the methoxy group.

    Cyclization: The methoxylated product undergoes cyclization with an appropriate reagent, such as a Lewis acid, to form the benzopyran ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Another dinitrophenol derivative known for its use in weight loss and industrial applications.

    3,5-Dinitrophenol: Similar in structure but lacks the methoxy group, leading to different chemical and biological properties.

    2-Amino-4,6-dinitrophenol:

Uniqueness

2-(3,5-Dinitrophenyl)-5-methoxy-4H-1-benzopyran-4-one is unique due to the presence of both the dinitrophenyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

921942-57-6

Molecular Formula

C16H10N2O7

Molecular Weight

342.26 g/mol

IUPAC Name

2-(3,5-dinitrophenyl)-5-methoxychromen-4-one

InChI

InChI=1S/C16H10N2O7/c1-24-13-3-2-4-14-16(13)12(19)8-15(25-14)9-5-10(17(20)21)7-11(6-9)18(22)23/h2-8H,1H3

InChI Key

NWLFZYOMMBCZAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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